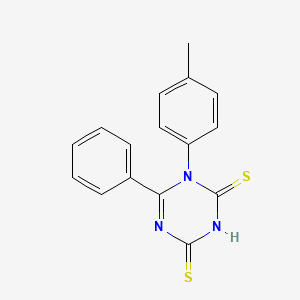
1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a dithione group, which consists of two sulfur atoms double-bonded to a carbon atom. The presence of phenyl and methylphenyl groups attached to the triazine ring adds to its structural complexity and potential reactivity.
Métodos De Preparación
The synthesis of 1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate can lead to the formation of the desired triazine derivative. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. These methods often require precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with minimal impurities .
Análisis De Reacciones Químicas
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione can be compared with other similar compounds, such as 4-methylpropiophenone and various triazine derivatives.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-6-phenyl-1,3,5-triazine-2,4-dithione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-11-7-9-13(10-8-11)19-14(12-5-3-2-4-6-12)17-15(20)18-16(19)21/h2-10H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYJRAZJUAOQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=S)NC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














